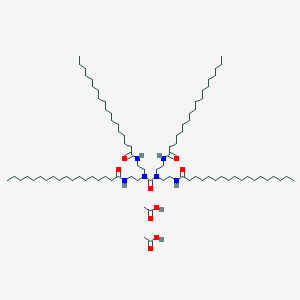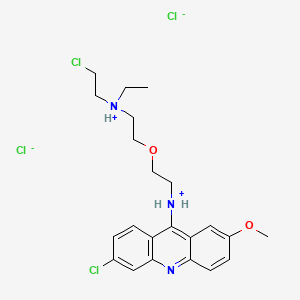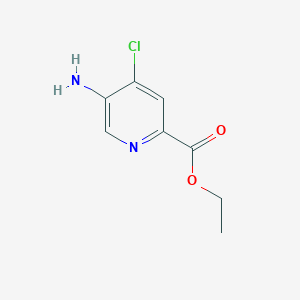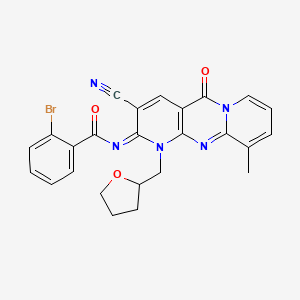
N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate is an organic compound with the molecular formula C85H168N6O9 and a molar mass of 1418.27822 g/mol . It appears as a white to yellowish crystalline powder and is soluble in some organic solvents like alcohol and ketone but insoluble in water . This compound is primarily used as a complexing agent and chelating agent, forming stable complexes with metal ions, especially lanthanide and strontium ions .
Vorbereitungsmethoden
The preparation of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate involves a multi-step synthetic route. A common method includes the reaction of triethylenediaminoethanol with sulfuric acid, followed by esterification with nitric acid, and finally a suitable acylation reaction to obtain the product . The industrial production methods are complex and require careful control of reaction conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly reported.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent and chelating agent in various chemical reactions and processes.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the study of metal ion interactions with biological molecules.
Medicine: Its chelating properties are explored for potential medical applications, including the treatment of metal ion poisoning.
Wirkmechanismus
The mechanism of action of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the compound’s nitrogen and oxygen atoms with the metal ions, leading to the formation of stable, ring-like structures. These complexes can then participate in various chemical reactions, depending on the specific metal ion and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate has a more complex structure and higher molecular weight.
Diethylenetriaminepentaacetic acid (DTPA): Similar to EDTA, DTPA is also a chelating agent, but N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate offers different coordination properties due to its unique structure.
The uniqueness of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate lies in its ability to form highly stable complexes with specific metal ions, making it particularly useful in specialized applications .
Eigenschaften
CAS-Nummer |
68134-12-3 |
|---|---|
Molekularformel |
C85H168N6O9 |
Molekulargewicht |
1418.3 g/mol |
IUPAC-Name |
acetic acid;N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C81H160N6O5.2C2H4O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2*1-2(3)4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91);2*1H3,(H,3,4) |
InChI-Schlüssel |
FKNWTGBZBBKQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)






![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)

![3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B14163817.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
